![molecular formula C12H15F2NO4 B2442780 Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate CAS No. 1461704-59-5](/img/structure/B2442780.png)
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound with the molecular formula C12H15F2NO4 . It is offered by several chemical suppliers .
Synthesis Analysis
The synthesis of compounds like Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amine, and 1 aromatic ether .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for its functional groups. For instance, the amino group can undergo reactions typical for primary amines, and the ester group can participate in ester hydrolysis or transesterification reactions. The difluoromethoxy group might also participate in certain reactions, but specific reactions for this compound are not mentioned in the available literature .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate is 275.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.properties
IUPAC Name |
ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4/c1-2-18-11(17)9(15)10(16)7-3-5-8(6-4-7)19-12(13)14/h3-6,9-10,12,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYCBIWPFRKZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OC(F)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
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